molecular formula C19H17ClN2O4 B2740968 Methyl 6-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251672-73-7

Methyl 6-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2740968
M. Wt: 372.81
InChI Key: WMIMDCOCPHZNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C15H15ClN2O3 . It is also known as "3-Pyridinecarboxylic acid, 6-chloro-4-[[(4-methoxyphenyl)methyl]amino]-, methyl ester" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Excitatory Amino Acid Antagonists : Research on similar compounds highlights their use in synthesizing certain diastereomers useful as intermediates for conformationally constrained acidic amino acids. These compounds serve as N-methyl-D-aspartic acid (NMDA) receptor antagonists, indicating potential applications in neuropharmacology (Ornstein et al., 1991).
  • Protective Group in Carboxylic Acids : A study involving 4-methoxy-α-methylbenzyl alcohol, a component related to Methyl 6-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, showed its application as a new protecting group for carboxylic acids, implying its relevance in synthetic organic chemistry (Yoo et al., 1990).

Applications in Drug Synthesis

  • Synthesis of Alkyl and Aryl Substituted Compounds : The compound's derivatives have been used in synthesizing alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, which are important in medicinal chemistry and drug design (Manoj & Prasad, 2010).
  • Improved Synthetic Routes : Research demonstrates the improved synthesis of related compounds, highlighting the efficiency of new synthetic routes. Such advancements are critical in pharmaceutical manufacturing (Zheng et al., 2009).

Novel Chemical Syntheses

  • Hydantoins and Thiohydantoins Synthesis : The compound has been implicated in the synthesis of N-substituted methyl tetrahydroisoquinoline-3-carboxylates, leading to the formation of hydantoins and thiohydantoins, compounds with potential pharmaceutical applications (Macháček et al., 2006).
  • Synthesis of Quinoline Derivatives : Research shows the use of related compounds in synthesizing quinoline derivatives, important in medicinal chemistry for their biological activity (Kovalenko et al., 2019).

properties

IUPAC Name

methyl 6-chloro-4-[(4-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-25-13-6-3-11(4-7-13)10-21-17-14-9-12(20)5-8-15(14)22-18(23)16(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIMDCOCPHZNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

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